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Compound of Interest

Compound Name: 1-(4-Nitrobenzyl)-1H-imidazole

Cat. No.: B096084

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Nitrobenzyl)-1H-imidazole, a key intermediate in various chemical syntheses. The document
is intended for researchers, scientists, and professionals in the field of drug development and
materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

1-(4-Nitrobenzyl)-1H-imidazole is a crystalline solid with the molecular formula C10HsN30O2
and a molecular weight of 203.19 g/mol . The structure consists of an imidazole ring N-
substituted with a 4-nitrobenzyl group.

Spectroscopic Data

The following sections detail the expected spectroscopic data for 1-(4-Nitrobenzyl)-1H-
imidazole based on the analysis of structurally similar compounds and established
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR chemical shifts for 1-(4-Nitrobenzyl)-1H-imidazole
are presented below.

Table 1: Predicted *H NMR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.25 d 2H H-3', H-5' (aromatic)
~7.45 d 2H H-2', H-6' (aromatic)
~7.70 s 1H H-2 (imidazole)
~7.15 S 1H H-5 (imidazole)
~6.95 S 1H H-4 (imidazole)
~5.40 S 2H CHz (benzyl)

Table 2: Predicted 13C NMR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole

Chemical Shift (6) ppm

Assignment

~147.5 C-4' (aromatic)
~143.0 C-1' (aromatic)
~137.5 C-2 (imidazole)
~129.0 C-2', C-6' (aromatic)
~128.5 C-5 (imidazole)
~124.0 C-3', C-5' (aromatic)
~119.5 C-4 (imidazole)
~50.0 CHz (benzyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 1-(4-Nitrobenzyl)-1H-imidazole are summarized in the

following table.

Table 3: Predicted IR Spectroscopic Data for 1-(4-Nitrobenzyl)-1H-imidazole
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Wavenumber (cm~?) Intensity Assignment
) C-H stretching (aromatic,
~3100-3000 Medium o
imidazole)
~2950-2850 Weak C-H stretching (benzyl CHz)
~1600 Medium C=C stretching (aromatic)
N-O asymmetric stretching
~1520 Strong ]
(nitro group)
N-O symmetric stretching (nitro
~1345 Strong
group)
) C=N, C=C stretching
~1500, ~1450 Medium o _
(imidazole ring)
C-H out-of-plane bending
~850 Strong

(para-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 1-(4-Nitrobenzyl)-1H-imidazole

miz Relative Intensity Assighment

203 High [M]* (Molecular ion)

136 Moderate [M-NO:z - HJ*

106 Moderate [C7HeN]*

91 High [C7H7]* (Tropylium ion)

68 Moderate [CsHaN2]* (Imidazole cation)

Experimental Protocols
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The following are generalized protocols for the synthesis and spectroscopic characterization of
1-(4-Nitrobenzyl)-1H-imidazole, based on established chemical literature for similar
compounds.

Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole

A solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide
is treated with a base like sodium hydride or potassium carbonate (1.1 eq) at room
temperature. To this mixture, 4-nitrobenzyl bromide or chloride (1.0 eq) is added, and the
reaction is stirred at room temperature or slightly elevated temperatures until completion, as
monitored by thin-layer chromatography. The reaction mixture is then quenched with water and
extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude
product is purified by column chromatography on silica gel or by recrystallization from a
suitable solvent system (e.g., ethanol/water) to afford 1-(4-Nitrobenzyl)-1H-imidazole.

Spectroscopic Characterization

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCIs)
or dimethyl sulfoxide-de (DMSO-de). Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed
into a pellet. The spectrum is recorded in the range of 4000-400 cm~1.

o Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For
molecular weight confirmation, electrospray ionization (ESI) is commonly used, which would
show [M+H]* and/or [M+Na]* peaks. Electron ionization (El) at 70 eV is used to study the
fragmentation pattern.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the compound and its
characterization methods, as well as a typical experimental workflow.
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Caption: Relationship between the compound and its spectroscopic analysis methods.
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Caption: A typical experimental workflow for the synthesis and characterization.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1-(4-
Nitrobenzyl)-1H-imidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b096084+#spectroscopic-data-nmr-ir-ms-of-1-4-
nitrobenzyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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